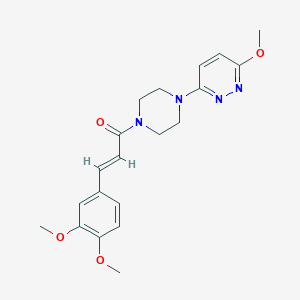

![molecular formula C10H14O2 B2777986 2-Oxaspiro[5.5]undec-3-en-5-one CAS No. 2044712-95-8](/img/structure/B2777986.png)

2-Oxaspiro[5.5]undec-3-en-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

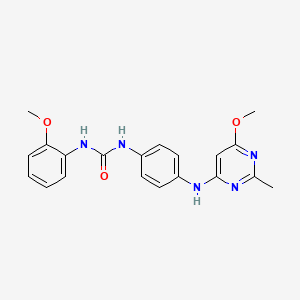

“2-Oxaspiro[5.5]undec-3-en-5-one” is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of “2-Oxaspiro[5.5]undec-3-en-5-one” derivatives has been reported in several studies . For instance, “2-Hydroxy-1-oxaspiro[5.5]undec-3-en-5-one”, which is derived from “1-(2-furyl)cyclohexan-1-ol”, is used in a convenient synthesis of several “1-oxaspiro[5.5]undecane” derivatives .

Molecular Structure Analysis

The molecular structure of “2-Oxaspiro[5.5]undec-3-en-5-one” has been analyzed in various studies . The compound exhibits intriguing conformational and configurational aspects due to the helicity of the spirane skeleton .

Chemical Reactions Analysis

The chemical reactions involving “2-Oxaspiro[5.5]undec-3-en-5-one” have been studied . For example, “5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones” are obtained from reactions between “2-lithiated 2-benzenesulfonyltetrahydropyrans” and "5-hydroxybutenolides" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxaspiro[5.5]undec-3-en-5-one” include a molecular weight of 166.22 and a molecular formula of C10H14O2 . The compound is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

2-Oxaspiro[5.5]undec-3-en-5-one and its derivatives have been extensively studied for their applications in organic synthesis. Research demonstrates their utility in the Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations of secondary allylic alcohols, enabling the synthesis of spirocyclic ethers like theaspirane and theaspirone (Young, Jung, & Cheng, 2000). Another study used these compounds in reactions with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates, forming various substituted spirocyclic compounds (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2012).

Application in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 2-Oxaspiro[5.5]undec-3-en-5-one have been explored for their potential therapeutic applications. For instance, the synthesis of novel spiro heterocycles like 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes has shown significant activity in analgesic assays (Cohen, Banner, & Lopresti, 1978). Additionally, certain spirobicyclic compounds derived from 1-oxaspiro[5.5]undec-3-en-5-one have been identified as potent CCR5 antagonists, useful in the context of HIV-1 inhibition (Yang et al., 2009).

Stereochemistry and Structural Analysis

Research has also focused on the stereochemistry and structural analysis of spiro compounds including 2-Oxaspiro[5.5]undec-3-en-5-one derivatives. For example, the absolute configuration of heliespirone B, a derivative, was determined using X-ray crystallography, contributing to the understanding of its structural properties (Macias & Fronczek, 2007). Such studies are crucial for the development of spirocyclic compounds in various chemical applications.

Safety And Hazards

The safety data sheet for a similar compound, “4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

2-oxaspiro[5.5]undec-3-en-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWZTTVMFLETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)COC=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[5.5]undec-3-en-5-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide](/img/structure/B2777906.png)

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2777907.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2777908.png)

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)

![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)

![2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2777926.png)